molecular formula C10H12FeN2O8.2Na<br>C10H12FeN2Na2O8 B13732620 Disodium iron ethylenedinitrilotetraacetate CAS No. 14729-89-6

Disodium iron ethylenedinitrilotetraacetate

Cat. No.: B13732620
CAS No.: 14729-89-6
M. Wt: 390.04 g/mol
InChI Key: SMZGWLOIMKISPD-UHFFFAOYSA-J
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Description

Disodium iron ethylenedinitrilotetraacetate (commonly referred to as iron(III) disodium EDTA) is a coordination complex where ethylenedinitrilotetraacetic acid (EDTA) chelates an iron(III) ion, with two sodium counterions. The compound is part of a broader class of EDTA-metal complexes used for their chelating properties, which stabilize metal ions in solution and enhance bioavailability.

Properties

CAS No.

14729-89-6

Molecular Formula

C10H12FeN2O8.2Na
C10H12FeN2Na2O8

Molecular Weight

390.04 g/mol

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+)

InChI

InChI=1S/C10H16N2O8.Fe.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4

InChI Key

SMZGWLOIMKISPD-UHFFFAOYSA-J

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Fe+2]

Related CAS

15651-72-6 (Parent)

Origin of Product

United States

Preparation Methods

Preparation of Disodium Ethylenediaminetetraacetate (Disodium EDTA)

Disodium EDTA is the disodium salt form of EDTA and serves as the precursor for preparing its iron complex. The preparation of disodium EDTA is a critical step and involves multiple chemical reactions.

Industrial Synthesis of Disodium EDTA

The industrial production of disodium EDTA typically follows a multi-step process involving:

  • Starting Materials: Ethylenediamine, formaldehyde, sodium cyanide, and sodium hydroxide.
  • Reaction Conditions: The reaction is conducted in aqueous solution, often under controlled temperature (around 60°C) and vacuum conditions to facilitate the reaction and remove ammonia byproduct.
Process Description:
  • Ethylenediamine (10 mols, 30% aqueous solution) is mixed with sodium hydroxide (4 mols) in a steam-heated reactor with agitation.
  • Sodium cyanide (8 mols, ~30% aqueous solution) is added, and the mixture is heated to 60°C.
  • Formaldehyde (7.5 mols of 37-40% aqueous solution) is slowly added while stirring vigorously at 60°C.
  • After ammonia evolution subsides, additional sodium cyanide and formaldehyde are added in increments until a total of 40 mols each are added.
  • A final small excess of formaldehyde (about 2 mols) is added to remove residual cyanide.
  • The reaction mixture, containing the crude sodium salt of EDTA, is then treated with ethylenediaminetetraacetic acid to crystallize the disodium salt.
  • The crystals are filtered, washed with ice water, and dried.

This method yields disodium EDTA with a sodium content close to the theoretical value (approximately 13.3% sodium found vs. 13.7% theoretical), indicating high purity.

Alternative Preparation Method

Another method involves heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide in the presence of a cadmium oxide catalyst to form disodium EDTA.

Chemical Properties Relevant to Preparation

  • Disodium EDTA is a white crystalline solid, slightly acidic with a pH of about 5.3 in solution.
  • It is hygroscopic and unstable when exposed to moisture; hence, it should be stored in a cool, dry place.
  • The compound forms stable water-soluble complexes with metal ions, including iron, which is essential for subsequent complexation.

Preparation of Disodium Iron Ethylenedinitrilotetraacetate

The preparation of this compound involves complexation of disodium EDTA with iron ions, typically Fe(III) or Fe(II), under controlled conditions.

Complexation Reaction

  • Reactants: Disodium EDTA and iron salts (e.g., ferric chloride or ferrous sulfate).
  • Conditions: The reaction is generally carried out in aqueous solution at neutral or slightly alkaline pH to ensure solubility and stability of the complex.
  • Process: The disodium EDTA solution is mixed with an aqueous solution of iron salt under stirring, allowing the EDTA to chelate the iron ions, forming the this compound complex.

Purification and Isolation

  • The complex may be isolated by crystallization or precipitation depending on the solvent system and conditions.
  • The product is typically a water-soluble salt, stable under neutral pH conditions.

Analytical Characterization

  • The complex is characterized by elemental analysis confirming iron and sodium content.
  • Spectroscopic methods (UV-Vis, IR) confirm complex formation.
  • Stability constants indicate strong binding affinity between EDTA and iron ions, ensuring the complex's utility in various applications.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Ethylenediamine + NaOH 10 mols ethylenediamine, 4 mols NaOH, 60°C Base environment for reaction
Addition of Sodium Cyanide 8 mols increments, ~30% aqueous solution Cyanide source for nitrilotriacetate formation
Addition of Formaldehyde 7.5 mols increments, 37-40% aqueous solution Aldehyde for methylene bridge formation
Reaction time 8-10 hours Completion of condensation reaction
Crystallization Addition of EDTA, heating to boiling, cooling Formation of disodium EDTA crystals
Complexation with Iron Salt Mixing with Fe(III) or Fe(II) salts, neutral pH Formation of disodium iron EDTA complex

Chemical Reactions Analysis

pH-Dependent Dissociation

The complex dissociates under acidic conditions, releasing Fe³⁺:

[Fe(EDTA)]+4H+Fe3++H4EDTA[1][10]\text{[Fe(EDTA)]}^- + 4\text{H}^+ \rightarrow \text{Fe}^{3+} + \text{H}_4\text{EDTA} \quad[1][10]

This reaction underpins its use in iron fortification , where gastric acid (pH ~1.5–3.5) liberates bioavailable Fe³⁺ for absorption .

Stability vs. pH :

pH RangeDominant SpeciesReactivity
<2Fe³⁺ + H₄EDTADissociation dominates
2–6Partially protonated EDTAPartial Fe³⁺ release
>6[Fe(EDTA)]⁻Stable, minimal dissociation

Complexometric Titrations

Na₂[Fe(EDTA)] serves as a back-titrant for hardness analysis. In alkaline buffers (pH 10), it competes with indicators like Eriochrome Black T for metal ions:

[Fe(EDTA)]+Ca2+[Ca(EDTA)]2+Fe3+[5]\text{[Fe(EDTA)]}^- + \text{Ca}^{2+} \rightarrow \text{[Ca(EDTA)]}^{2-} + \text{Fe}^{3+} \quad[5]

Performance Metrics :

  • Precision: ±0.1% for Ca²⁺/Mg²⁼ determination .

  • Masking agents (e.g., CN⁻) prevent interference from transition metals .

Biodegradation Pathways

Specific bacterial strains (e.g., Agrobacterium radiobacter) enzymatically degrade Na₂[Fe(EDTA)] via:

  • Dissociation : Fe³⁺-EDTA → Fe³⁺ + EDTA⁴⁻.

  • Enzymatic cleavage : EDTA⁴− → glycine derivatives + CO₂ .

Degradation Efficiency :

OrganismSubstrateDegradation Rate
Agrobacterium radiobacterFe³⁺-EDTA95% in 72 hrs
Proteobacteria BNC1Mg²⁺/Mn²⁺-EDTA40–60% in 96 hrs

Reactivity with Oxidants/Reductants

The Fe³⁺ center undergoes redox reactions:

  • Reduction :

    [Fe(EDTA)]+e[Fe(EDTA)]2(E=+0.12 V vs. SHE)[6]\text{[Fe(EDTA)]}^- + e^- \rightarrow \text{[Fe(EDTA)]}^{2-} \quad (E^\circ = +0.12\ \text{V vs. SHE}) \quad[6]
  • Oxidation :
    Limited due to EDTA's protective chelation, but strong oxidants (e.g., H₂O₂) can oxidize EDTA itself .

Scientific Research Applications

Nutritional Applications

Disodium iron EDTA is primarily recognized for its role in enhancing iron bioavailability in food products. It has been proposed as a fortificant in grain-based foods such as breakfast cereals and cereal bars. The compound dissociates in the gastrointestinal tract, allowing for effective absorption of iron, which is crucial in combating iron deficiency anemia.

Case Study: Iron Fortification in Foods
A safety assessment highlighted that disodium iron EDTA is generally recognized as safe (GRAS) for use in food products. Studies indicate that it can increase iron bioavailability significantly compared to other sources. For instance, it was found that iron from ferric sodium EDTA is 2 to 3 times more bioavailable than from traditional mineral sources .

Pharmaceutical Applications

Disodium iron EDTA is utilized in the pharmaceutical industry as an anticoagulant. It chelates calcium ions, preventing blood coagulation in vitro. Concentrations of 0.1% w/v are commonly used for hematological testing, while 0.3% w/v is employed in blood transfusions to maintain blood fluidity .

Table 1: Pharmaceutical Uses of Disodium Iron EDTA

ApplicationConcentrationPurpose
Hematological Testing0.1% w/vPrevent coagulation
Blood Transfusions0.3% w/vMaintain fluidity during storage

Environmental Applications

Disodium iron EDTA also plays a role in environmental remediation. Research has shown that metal-EDTA complexes can be biodegraded by specific microbial cultures, leading to the removal of heavy metals from contaminated environments . This application is crucial for mitigating the effects of heavy metal pollution.

Case Study: Biodegradation of Metal-EDTA Complexes
A study demonstrated that cultures enriched with disodium iron EDTA could effectively degrade the complex and remove approximately 44% of iron from solution over a 28-day period . This finding suggests potential uses in bioremediation strategies for polluted sites.

Industrial Applications

In industrial settings, disodium iron EDTA serves as an inert ingredient in pesticide formulations and food packaging adhesives. Its ability to stabilize metal ions makes it valuable in maintaining the efficacy and safety of these products .

Table 2: Industrial Uses of Disodium Iron EDTA

IndustryApplication
AgricultureInert ingredient in pesticides
Food IndustryAdhesives for food packaging

Mechanism of Action

The mechanism by which DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. This property is particularly useful in applications where metal ion control is crucial .

Comparison with Similar Compounds

Chemical Identity and Properties

  • Chemical Formula : While the exact formula varies with hydration, a representative form is $ \text{Na}2[\text{FeEDTA}] \cdot n\text{H}2\text{O} $.
  • Molecular Weight : Disodium EDTA (dihydrate) has a molar mass of 372.24 g/mol ; the iron complex would be higher due to the inclusion of Fe³⁺.
  • Physical State : Typically a crystalline powder, odorless, and highly soluble in water .

Comparison with Similar Compounds

EDTA forms stable complexes with various metals, and its salts differ in charge, solubility, and applications. Below is a detailed comparison with key analogues:

Tetrasodium EDTA (EDTA-4Na)

  • Chemical Formula : $ \text{C}{10}\text{H}{12}\text{N}2\text{Na}4\text{O}_8 $ .
  • CAS Number : 64-02-8 .
  • Properties :
    • Higher alkalinity (pH ~11–12) compared to disodium EDTA (pH ~4.5–6.5) .
    • Solubility: 0.1 g/mL in water at 20°C .
  • Applications : Industrial water softening, detergent formulations, and polymer production .
  • Toxicity : Classified as an irritant (Xi) with risk codes R36/37/38 .

Calcium Disodium EDTA

  • Chemical Formula : $ \text{CaNa}2[\text{EDTA}] \cdot n\text{H}2\text{O} $.
  • Properties :
    • Neutral pH in solution, making it suitable for food preservation .
    • Binds toxic metals (e.g., lead) in chelation therapy .
  • Regulatory Status : Approved for use in food (INS 385) with similar ADI limits as disodium EDTA .

Zinc Disodium EDTA

  • Chemical Formula : $ \text{ZnNa}2[\text{EDTA}] \cdot n\text{H}2\text{O} $ .
  • Applications :
    • Pharmaceuticals: Stabilizes zinc in topical creams and supplements.
    • Cosmetics: Enhances preservative efficacy by chelating metal impurities .

Iron(III) Sodium EDTA (Ferric EDTA)

  • Chemical Formula : $ \text{Na}[\text{FeEDTA}] \cdot n\text{H}_2\text{O} $ .
  • Properties: Photolability: Degrades under UV light into glycine and iminodiacetic acid derivatives, limiting its environmental persistence . Solubility: High aqueous solubility but less stable than non-metallic EDTA salts .
  • Applications : Agricultural micronutrient supplements and wastewater treatment .

Comparative Data Table

Property Disodium EDTA Tetrasodium EDTA Iron(III) Sodium EDTA Zinc Disodium EDTA
CAS Number 139-33-3 (anhydrous), 6381-92-6 (dihydrate) 64-02-8 Referenced in 51808 (PubChem CID)
Molecular Formula $ \text{C}{10}\text{H}{14}\text{N}2\text{Na}2\text{O}8 \cdot 2\text{H}2\text{O} $ $ \text{C}{10}\text{H}{12}\text{N}2\text{Na}4\text{O}_8 $ $ \text{Na}[\text{FeEDTA}] \cdot n\text{H}_2\text{O} $ $ \text{ZnNa}2[\text{EDTA}] \cdot n\text{H}2\text{O} $
Molar Mass (g/mol) 372.24 380.17 ~370–400 (varies with hydration) ~400–420 (Zn-dependent)
Primary Applications Food preservative, sequestrant Detergents, industrial water treatment Agricultural supplements Pharmaceuticals, cosmetics
Stability Stable under storage Hygroscopic Photolabile Stable in solution
Toxicity ADI 0–2.5 mg/kg bw Irritant (Xi) Low acute toxicity Generally safe in low doses

Key Findings and Implications

Charge and pH : Disodium EDTA (2– charge) is mildly acidic, while tetrasodium EDTA (4– charge) is alkaline, influencing their compatibility in formulations .

Metal Specificity: Iron and zinc complexes are tailored for nutrient delivery, whereas non-metallic salts (e.g., disodium EDTA) act as general-purpose chelators .

Environmental Impact : Iron(III) EDTA’s photodegradability reduces ecological persistence but necessitates frequent reapplication in agriculture .

Biological Activity

Disodium iron ethylenedinitrilotetraacetate (FeEDTA) is a chelating agent widely used in various fields, including agriculture, medicine, and environmental science. Its biological activity has been the subject of extensive research, focusing on its absorption, toxicity, therapeutic applications, and antifungal properties. This article presents a comprehensive overview of the biological activity of FeEDTA, supported by data tables and case studies.

1. Absorption and Bioavailability

The absorption of FeEDTA varies significantly depending on the route of administration and the physiological conditions. Studies have shown that:

  • Oral Administration : When administered orally to rats, only 2-4% of the dose was absorbed, with 80-90% excreted in feces within 24 hours . In humans, a study indicated that only 2.5% of a 3 g dose was excreted in urine .
  • Intravenous Administration : In contrast, intravenous administration leads to nearly complete excretion in urine, indicating that oral absorption is limited due to degradation before it can be utilized by the body .

2. Toxicity and Safety Profile

FeEDTA exhibits low toxicity levels across various exposure routes:

  • Acute Toxicity : Laboratory studies categorize FeEDTA as non-toxic following oral, inhalation, or dermal exposure . It falls under Toxicity Category IV for acute toxicity assessments.
  • Sub-chronic Toxicity : No significant adverse effects were observed in sub-chronic studies, suggesting a favorable safety profile for non-food uses .

3. Therapeutic Applications

FeEDTA has been explored for its potential therapeutic applications:

  • Iron Deficiency Anemia : It has been effectively used to treat iron deficiency anemia. Research indicates that while a significant portion is excreted in feces, red blood cells still incorporate labeled iron from FeEDTA .
  • Chelation Therapy : FeEDTA is also utilized in chelation therapy for heavy metal detoxification due to its ability to bind metal ions effectively.

4. Antifungal Activity

Recent studies have highlighted the antifungal properties of FeEDTA:

  • Inhibition of Fusarium spp. : Research demonstrated that FeEDTA inhibits mycelial growth of Fusarium species at concentrations as low as 0.15 mM. It was found to significantly reduce the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum .

Table 1: Antifungal Activity of FeEDTA

Concentration (mM)Mycelial Growth Inhibition (%)DON Production Reduction (%)
0.15Significant-
0.4Moderate47%
0.8High57.3%

5. Case Studies

Several case studies illustrate the diverse biological activities associated with FeEDTA:

  • Study on Iron Absorption : A study involving pregnant rats showed that high doses of disodium EDTA could lead to zinc deficiency, which was reversed with zinc supplementation. This highlights the importance of careful dosage management when using chelating agents .
  • Environmental Impact : Research indicated that microbial communities could effectively degrade metal-EDTA complexes, suggesting potential applications in bioremediation efforts for contaminated environments .

6. Conclusion

This compound demonstrates significant biological activity with low toxicity levels and promising therapeutic applications, particularly in treating iron deficiency anemia and exhibiting antifungal properties against certain pathogens. Ongoing research into its mechanisms and broader applications continues to reveal its potential benefits across various fields.

Q & A

Q. Characterization Methods :

  • Titrimetric analysis : Use standardized Zn²⁺ or Ca²⁺ solutions to quantify free EDTA and confirm Fe³⁺-EDTA stoichiometry.
  • Elemental analysis : Validate Fe and Na content via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP).
  • UV-Vis spectroscopy : Confirm the characteristic absorption peak of Fe-EDTA complexes (~260–290 nm) .

Advanced Research: How can researchers resolve contradictions in photodegradation data of NaFeEDTA under varying environmental conditions?

Methodological Answer:
Photodegradation rates depend on UV intensity, pH, and coexisting ions. To address discrepancies:

Controlled variable studies : Isolate factors (e.g., pH, light wavelength) using simulated solar reactors. For example, Lockhart & Blakeley (1975) observed faster degradation at pH < 3 under UV-A light, while Metsarinne et al. (2001) reported stability at neutral pH .

Mechanistic analysis : Employ LC-MS or EPR to identify degradation byproducts (e.g., Fe(OH)₃, free EDTA) and quantify reaction pathways.

Statistical modeling : Apply multivariate regression to reconcile conflicting datasets, incorporating variables like dissolved oxygen and organic matter.

Q. Critical Parameters :

  • Optimal NaFeEDTA concentration (excess may chelate target ions).
  • pH control (maintain <2 to avoid EDTA protonation).

Advanced Chelation Studies: How do researchers evaluate metal ion selectivity of NaFeEDTA in multi-ion systems?

Q. Methodological Answer :

Competitive binding assays : Prepare solutions with NaFeEDTA and equimolar concentrations of competing ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺). Use ICP-MS to quantify free metal ions after equilibration.

Stability constant determination : Apply Schubert’s ion-exchange method or potentiometric titration to calculate log K values. For example, Fe³⁺-EDTA log K ≈ 25.1, significantly higher than Ca²⁺ (10.6) .

Computational modeling : Use software like Hyperquad to simulate speciation under varying ionic strengths and pH.

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